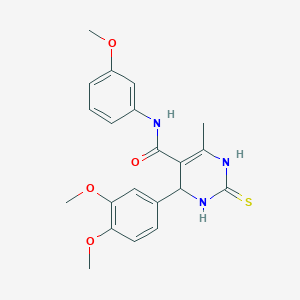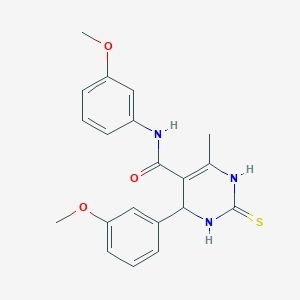
4-(2,4-dimethoxyphenyl)-N-(2-ethoxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2,4-dimethoxyphenyl)-N-(2-ethoxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide, also known as DTPM, is a small molecule compound that has been the focus of scientific research due to its potential therapeutic applications. This compound is a member of the thioxo-pyrimidine family and has been synthesized using various methods.
Mecanismo De Acción
The mechanism of action of 4-(2,4-dimethoxyphenyl)-N-(2-ethoxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide is not fully understood. It has been shown to inhibit the activity of certain enzymes involved in cancer cell growth and inflammation, such as COX-2 and MMP-9. 4-(2,4-dimethoxyphenyl)-N-(2-ethoxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide has also been shown to induce apoptosis in cancer cells by activating the caspase pathway. Further studies are needed to fully understand the mechanism of action of 4-(2,4-dimethoxyphenyl)-N-(2-ethoxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide.
Biochemical and Physiological Effects:
4-(2,4-dimethoxyphenyl)-N-(2-ethoxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide has been shown to have biochemical and physiological effects in animal models. It has been shown to reduce the levels of inflammatory cytokines and oxidative stress markers in animal models of inflammatory diseases. 4-(2,4-dimethoxyphenyl)-N-(2-ethoxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide has also been shown to inhibit the growth of tumors and to induce apoptosis in cancer cells in animal models. Further studies are needed to determine the biochemical and physiological effects of 4-(2,4-dimethoxyphenyl)-N-(2-ethoxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide in humans.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-(2,4-dimethoxyphenyl)-N-(2-ethoxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide has several advantages for lab experiments. It is a small molecule compound that can be easily synthesized and purified. It has been shown to have potential therapeutic applications, which makes it an attractive candidate for drug development. However, 4-(2,4-dimethoxyphenyl)-N-(2-ethoxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide also has some limitations for lab experiments. Its mechanism of action is not fully understood, which makes it difficult to design experiments to investigate its effects. Further studies are needed to fully understand the potential of 4-(2,4-dimethoxyphenyl)-N-(2-ethoxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide for therapeutic applications.
Direcciones Futuras
There are several future directions for the research on 4-(2,4-dimethoxyphenyl)-N-(2-ethoxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide. One direction is to investigate its effects on other types of cancer cells and inflammatory diseases. Another direction is to investigate its mechanism of action in more detail. Further studies are also needed to determine the toxicity and pharmacokinetics of 4-(2,4-dimethoxyphenyl)-N-(2-ethoxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide in humans. Finally, 4-(2,4-dimethoxyphenyl)-N-(2-ethoxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide could be modified to improve its efficacy and reduce its toxicity. These future directions could lead to the development of a new drug for the treatment of cancer and inflammatory diseases.
Métodos De Síntesis
4-(2,4-dimethoxyphenyl)-N-(2-ethoxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide has been synthesized using various methods, including conventional heating, microwave irradiation, and ultrasound-assisted methods. The conventional heating method involves the reaction of 2,4-dimethoxybenzaldehyde, 2-ethoxybenzaldehyde, and 6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid in the presence of a base and a solvent. The microwave irradiation method involves the reaction of the same reagents in a solvent under microwave irradiation. The ultrasound-assisted method involves the reaction of the same reagents in a solvent under ultrasound irradiation. The yield and purity of 4-(2,4-dimethoxyphenyl)-N-(2-ethoxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide vary depending on the synthesis method used.
Aplicaciones Científicas De Investigación
4-(2,4-dimethoxyphenyl)-N-(2-ethoxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide has been the focus of scientific research due to its potential therapeutic applications. It has been investigated for its anti-inflammatory, antioxidant, and anticancer properties. 4-(2,4-dimethoxyphenyl)-N-(2-ethoxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide has been shown to inhibit the growth of cancer cells in vitro and in vivo, and to induce apoptosis in cancer cells. It has also been shown to reduce inflammation and oxidative stress in animal models of inflammatory diseases. 4-(2,4-dimethoxyphenyl)-N-(2-ethoxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide has the potential to be developed as a new drug for the treatment of cancer and inflammatory diseases.
Propiedades
Fórmula molecular |
C22H25N3O4S |
|---|---|
Peso molecular |
427.5 g/mol |
Nombre IUPAC |
4-(2,4-dimethoxyphenyl)-N-(2-ethoxyphenyl)-6-methyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxamide |
InChI |
InChI=1S/C22H25N3O4S/c1-5-29-17-9-7-6-8-16(17)24-21(26)19-13(2)23-22(30)25-20(19)15-11-10-14(27-3)12-18(15)28-4/h6-12,20H,5H2,1-4H3,(H,24,26)(H2,23,25,30) |
Clave InChI |
DNMGUEMIWWSOIJ-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=CC=C1NC(=O)C2=C(NC(=S)NC2C3=C(C=C(C=C3)OC)OC)C |
SMILES canónico |
CCOC1=CC=CC=C1NC(=O)C2=C(NC(=S)NC2C3=C(C=C(C=C3)OC)OC)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-(4-chlorophenyl)-2-{[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl}-6-ethylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B295276.png)
![3-(4-chlorophenyl)-6-ethyl-2-[(2-oxo-2-phenylethyl)sulfanyl]thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B295277.png)
![4-[4-(4-methylphenyl)-1-piperazinyl]-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidine](/img/structure/B295279.png)

![N-(4-chlorophenyl)-2-[(4-oxo-3-phenyl-3,4-dihydro-2-quinazolinyl)sulfanyl]acetamide](/img/structure/B295282.png)

![5-Phenyl-4-(4-phenylpiperazin-1-yl)thieno[2,3-d]pyrimidine](/img/structure/B295286.png)
![4-(4-Methyl-1-piperidinyl)[1]benzofuro[3,2-d]pyrimidine](/img/structure/B295290.png)
![4-(2-methyl-1-piperidinyl)-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidine](/img/structure/B295293.png)




